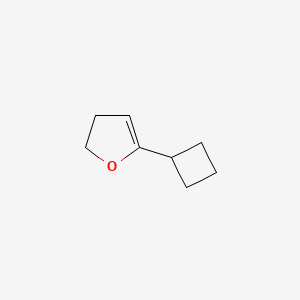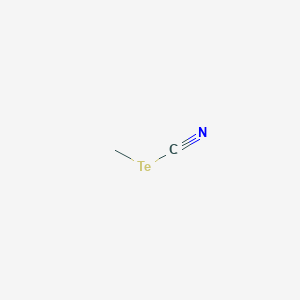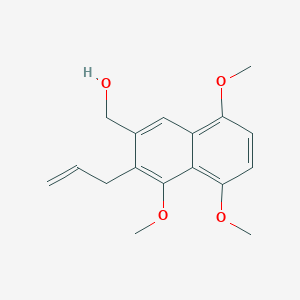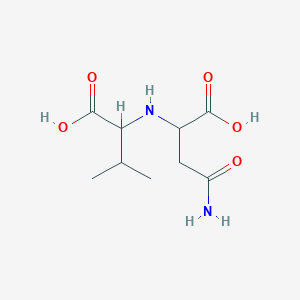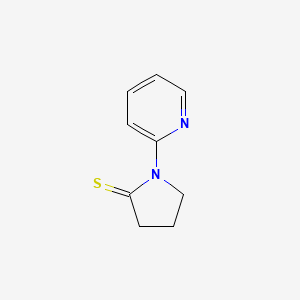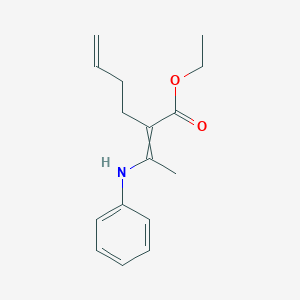
Ethyl 2-(1-anilinoethylidene)hex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-anilinoethylidene)hex-5-enoate is an organic compound with a complex structure that includes an ethyl ester, an anilino group, and a hexenoate moiety
Méthodes De Préparation
The synthesis of Ethyl 2-(1-anilinoethylidene)hex-5-enoate typically involves the reaction of ethyl hex-5-enoate with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Ethyl 2-(1-anilinoethylidene)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Applications De Recherche Scientifique
Ethyl 2-(1-anilinoethylidene)hex-5-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-anilinoethylidene)hex-5-enoate involves its interaction with specific molecular targets and pathways. The anilino group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 2-(1-anilinoethylidene)hex-5-enoate can be compared with similar compounds such as:
Ethyl 2-hexenoate: This compound has a similar ester group but lacks the anilino group, making it less versatile in certain applications.
Ethyl trans-2-hexenoate: Similar in structure but with different stereochemistry, affecting its reactivity and applications.
Ethyl 2-cyanoacrylate: While structurally different, it shares some reactivity patterns with this compound.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
833461-24-8 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
ethyl 2-(1-anilinoethylidene)hex-5-enoate |
InChI |
InChI=1S/C16H21NO2/c1-4-6-12-15(16(18)19-5-2)13(3)17-14-10-8-7-9-11-14/h4,7-11,17H,1,5-6,12H2,2-3H3 |
Clé InChI |
XMUDITJSFKAXOV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)NC1=CC=CC=C1)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


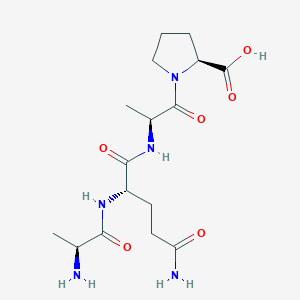
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
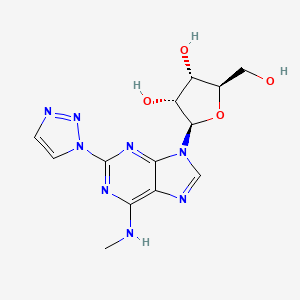
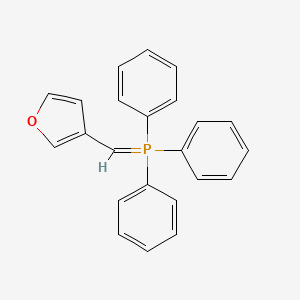

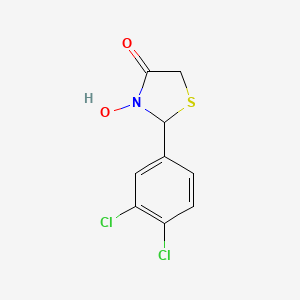
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
